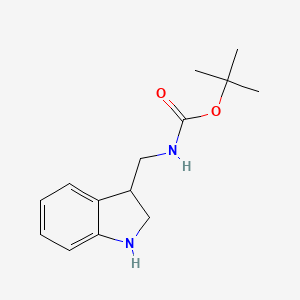

3-(Boc-aminomethyl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-7,10,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGETNTBBDROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Boc-aminomethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(tert-butoxycarbonyl-aminomethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The document details a reliable two-step synthetic pathway commencing with the reduction of indole-3-carbonitrile to 3-(aminomethyl)indoline, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering practical insights for successful execution. A thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is presented with an analysis of the expected spectral data. Safety considerations for handling hazardous reagents are also discussed to ensure safe laboratory practices.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in a vast array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of ligands targeting various biological receptors. The introduction of a Boc-protected aminomethyl group at the 3-position furnishes a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. 3-(Boc-aminomethyl)indoline serves as a crucial intermediate for the synthesis of compounds with potential applications as, among others, agonists or antagonists for various receptors, enzyme inhibitors, and antiviral agents.

This guide presents a detailed and robust methodology for the preparation and characterization of this important synthetic intermediate, aimed at providing researchers with the necessary information to confidently synthesize and validate this compound in their own laboratories.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the reduction of the nitrile group of commercially available indole-3-carbonitrile to a primary amine, which simultaneously reduces the indole to an indoline. The second step is the chemoselective protection of the resulting primary amine with a Boc group.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of this compound.

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indoline

The reduction of both the nitrile and the indole double bond can be accomplished in a single step using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄). LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles and amides to amines.[1] The choice of LiAlH₄ is predicated on its ability to effect the desired transformation under relatively mild conditions, although its reactivity necessitates careful handling.

Alternatively, catalytic hydrogenation can be employed. This method is generally considered "greener" as it avoids the use of stoichiometric amounts of metal hydrides.[2] However, it may require elevated pressures and temperatures, and the catalyst can sometimes be sensitive to impurities. For the purpose of this guide, the LiAlH₄ reduction is detailed due to its high efficiency and reliability on a laboratory scale.

Materials:

-

Indole-3-carbonitrile

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

Sodium Hydroxide (NaOH) solution (15% w/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (4.0 eq.) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of indole-3-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and CH₂Cl₂.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 3-(aminomethyl)indoline, which can be used in the next step without further purification.

Safety Note: Lithium Aluminium Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3][4][5][6] It should be handled with extreme care in a fume hood, under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.

Step 2: Boc Protection of 3-(Aminomethyl)indoline

The protection of the primary amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O), a widely used reagent for this purpose due to the stability of the resulting carbamate and its facile removal under acidic conditions.[7] A tertiary amine base, such as triethylamine (Et₃N), is typically added to scavenge the acid byproduct of the reaction.

Materials:

-

Crude 3-(aminomethyl)indoline from Step 1

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

The crude 3-(aminomethyl)indoline is dissolved in CH₂Cl₂.

-

Triethylamine (1.2 eq.) is added to the solution, followed by the portion-wise addition of (Boc)₂O (1.1 eq.).

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra can be generated using online databases and prediction software.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the protons of the aminomethyl side chain, and the tert-butyl group of the Boc protector.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-6.60 | m | 4H | Ar-H |

| ~4.80 | br s | 1H | Boc-NH |

| ~3.65 | m | 1H | Indoline N-H |

| ~3.50-3.30 | m | 2H | -CH₂-NHBoc |

| ~3.20 | t, J = 8.0 Hz | 2H | Indoline -CH₂- |

| ~3.05 | m | 1H | Indoline -CH- |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule with characteristic chemical shifts for the aromatic, aliphatic, and carbamate carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (Boc) |

| ~151.0 | Ar-C (quaternary) |

| ~130.0 | Ar-C (quaternary) |

| ~127.5 | Ar-CH |

| ~124.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~79.5 | -C (CH₃)₃ |

| ~47.0 | Indoline -C H₂- |

| ~45.0 | -C H₂-NHBoc |

| ~40.0 | Indoline -C H- |

| 28.4 | -C(C H₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, sharp | N-H stretch (indoline) |

| ~3350 | Medium, broad | N-H stretch (Boc-carbamate) |

| ~2970, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc-carbamate) |

| ~1510 | Strong | N-H bend (Boc-carbamate) |

| ~1160 | Strong | C-O stretch (Boc-carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M+H]⁺ = 249.15 m/z

-

Key Fragmentation Pathways: A characteristic fragmentation pattern for Boc-protected amines is the loss of tert-butyl or isobutylene, resulting in a prominent peak at [M - 56]⁺ or [M - 100]⁺. Further fragmentation of the indoline ring is also expected.[13][14]

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound, a key intermediate in medicinal chemistry. The two-step synthesis, involving a LiAlH₄ reduction followed by Boc protection, is a robust method suitable for laboratory-scale preparation. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and safety guidelines presented herein, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. research.uga.edu [research.uga.edu]

- 6. nj.gov [nj.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. A general 13C NMR spectrum predictor using data mining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 12. Visualizer loader [nmrdb.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Introduction: The Strategic Value of the Indoline Scaffold

An In-depth Technical Guide to 3-(Boc-aminomethyl)indoline for Advanced Drug Discovery

The indoline ring system, a saturated analog of the ubiquitous indole, is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Its three-dimensional, non-planar structure offers distinct advantages in drug design, enabling the exploration of chemical space inaccessible to its aromatic counterpart. This departure from planarity often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1] this compound (CAS No. 1000932-73-9) emerges as a particularly valuable building block within this chemical class.[3] It strategically combines the indoline core with a primary amine masked by the acid-labile tert-butoxycarbonyl (Boc) protecting group. This configuration provides a stable, versatile synthon for researchers, allowing for selective chemical modifications at the indoline nitrogen or aromatic ring before revealing the reactive aminomethyl side chain for further elaboration. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective application in the synthesis of novel therapeutic agents.

PART 1: Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug formulation. While extensive experimental data for this compound is not broadly published, we can consolidate known data and provide expert-driven estimations based on its structural analogues.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 1000932-73-9 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][] |

| Molecular Weight | 248.32 g/mol | [3][] |

| Appearance | Expected to be a white to off-white solid. | Based on similar Boc-protected amines.[5][6] |

| Solubility | Soluble in organic solvents (Methanol, Chloroform, DCM); slightly soluble in water. | Inferred from the properties of tert-butyl carbamate and the indoline core.[5][7] |

| XLogP3 (Estimated) | ~1.6 - 2.0 | Estimated based on the closely related N-Boc analog (tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, XLogP3 = 1.6). The free N-H is expected to slightly increase polarity compared to the N-Boc version.[8] |

| Polar Surface Area (PSA) | ~55.6 Ų | Estimated based on the N-Boc analog. The primary amine and carbamate are the main contributors.[8] |

| Hydrogen Bond Donors | 2 (Indoline N-H, Carbamate N-H) | Structural analysis. |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen atoms) | Structural analysis. |

| Rotatable Bond Count | 4 | Structural analysis.[6] |

PART 2: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and predictable reactivity.

Synthetic Strategy: From Indole to Indoline

A robust and common method for the synthesis of indolines is the chemical reduction of the corresponding indole precursor.[1][9] In this case, the readily available tert-butyl ((1H-indol-3-yl)methyl)carbamate serves as the ideal starting material.

Causality of Experimental Choice: The selection of a reducing agent is critical. While powerful hydride reagents like LiAlH₄ could work, they are often unselective and can cleave the Boc group. A milder, more chemoselective reducing agent is preferred. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium (like acetic acid) is an excellent choice because it selectively reduces the enamine-like double bond of the indole ring under conditions that are typically compatible with the acid-sensitive Boc group. Catalytic hydrogenation is another viable, clean alternative.

Caption: Proposed synthetic route to this compound.

Reactivity Profile: A Multi-functional Scaffold

The molecule possesses three primary sites of reactivity, which can be addressed selectively.

-

Indoline Nitrogen (N-H): This secondary amine is weakly basic and nucleophilic.[1] It can undergo a variety of reactions such as N-alkylation, N-acylation, or arylation, allowing for the introduction of diverse substituents at the 1-position. This functionalization is typically performed under basic conditions, which are fully compatible with the Boc protecting group.[10]

-

Boc-Protected Amine: The cornerstone of this reagent's utility is the Boc group's stability and predictable removal. It is stable to a wide range of basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups.[11][12] Deprotection is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which liberates the primary amine for subsequent coupling reactions (e.g., amide bond formation, reductive amination).[11][13]

-

Aromatic Ring: The benzene portion of the indoline can undergo electrophilic aromatic substitution. While the saturated pyrrolidine ring deactivates it compared to indole, reactions like nitration or halogenation are still possible, typically occurring at the 5- or 7-position.

Caption: Orthogonal synthetic strategies using the building block.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis.

Spectroscopic Signature (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A singlet around 1.45 ppm (9H) for the tert-butyl protons of the Boc group.

-

A broad singlet for the indoline N-H proton.[14]

-

Multiplets in the aromatic region (approx. 6.6-7.2 ppm) for the four protons on the benzene ring.[14]

-

A series of multiplets for the protons at the C2 and C3 positions of the indoline ring and the adjacent CH₂ group of the aminomethyl side chain.

-

-

¹³C NMR: The carbon spectrum would feature a prominent signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 156 ppm for the carbamate carbonyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the carbamate and indoline amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the Boc carbonyl group (around 1680-1700 cm⁻¹).

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. The indoline core provides a sufficient chromophore for detection at wavelengths around 210 nm or 254 nm.[15]

Step-by-Step HPLC Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1.0 mg of the this compound sample.

-

Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water (or methanol/water) to create a stock solution of ~1 mg/mL.

-

Further dilute the stock solution as needed to fall within the linear range of the detector.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex, Agilent, Waters), typically 4.6 mm x 150 mm, 5 µm particle size.[15][16]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. (The acid improves peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

-

Gradient: A typical gradient would be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.[15]

-

Detection Wavelength: 210 nm.[15]

-

Injection Volume: 10 µL.[15]

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak using the area percent method. The system is considered self-validating if the peak shape is symmetrical and resolution from impurities is adequate.

-

PART 4: Applications in Drug Development

The indoline scaffold is a "privileged" structure, appearing in numerous approved drugs and clinical candidates.[1][17] this compound serves as a key entry point for creating novel derivatives for various therapeutic targets.

-

Oncology: Many kinase inhibitors and agents targeting DNA topoisomerase feature indole or indoline cores.[17][18] The aminomethyl side chain can be elaborated into pharmacophores that interact with the hinge region of kinases or other key active site residues.

-

Infectious Diseases: The indoline framework is present in compounds with antibacterial and antiviral activities.[19] The ability to easily diversify the molecule allows for the rapid generation of libraries to screen against resistant pathogens.

-

Central Nervous System (CNS) Disorders: The three-dimensional nature of the indoline scaffold is well-suited for targeting CNS receptors and enzymes. Derivatives have been explored for conditions like Alzheimer's disease and depression.[17]

By providing two distinct points for chemical modification—the indoline nitrogen and the deprotected primary amine—this compound empowers medicinal chemists to systematically perform structure-activity relationship (SAR) studies and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, anchored by the stable yet readily cleavable Boc group, provides a reliable and versatile platform for synthesizing complex molecular architectures. A comprehensive understanding of its physicochemical properties and analytical profiles, as detailed in this guide, ensures its effective and reproducible application in the laboratory. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of such well-designed building blocks will remain paramount to the success of medicinal chemistry campaigns.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound,(CAS# 1000932-73-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indoline synthesis [organic-chemistry.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 15. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 16. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Discovery of Indolo[3,2- c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy tert-Butyl indolin-3-ylcarbamate | 1086392-28-0 [smolecule.com]

An In-Depth Technical Guide to 3-(Boc-aminomethyl)indoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of molecules, 3-(Boc-aminomethyl)indoline (CAS Number: 1000932-73-9) has emerged as a critical building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected primary amine at the 3-position offers a stable yet readily deprotectable handle for further chemical elaboration, making it an invaluable tool for researchers in drug development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for scientists engaged in pharmaceutical research.

Physicochemical Properties and Structural Characterization

This compound, systematically named tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate, is a stable, solid compound at room temperature.[] The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions while being easily removable under acidic conditions.

| Property | Value | Source |

| CAS Number | 1000932-73-9 | BOC Sciences[] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | BOC Sciences[] |

| Molecular Weight | 248.32 g/mol | BOC Sciences[] |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate | BOC Sciences[] |

| Appearance | Solid | BOC Sciences[] |

| Topological Polar Surface Area | 50.4 Ų | BOC Sciences[] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12 | BOC Sciences[] |

Structural Formula:

Caption: Chemical structure of this compound.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 3-(aminomethyl)indole. This method involves the protection of the primary amine with a Boc group, followed by the selective reduction of the indole ring to the corresponding indoline.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Boc-aminomethyl)indoline

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the synthetic building block, 3-(Boc-aminomethyl)indoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and foundational spectroscopic principles. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design and data interpretation.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule in medicinal chemistry and organic synthesis. Its structure incorporates a reactive indoline nucleus and a Boc-protected aminomethyl group. The indoline scaffold is a privileged structure found in numerous biologically active compounds, while the Boc-protecting group allows for selective chemical manipulation of the primary amine. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the success of subsequent synthetic steps.

This guide will provide a predictive analysis of the key spectroscopic features of this compound, empowering researchers to confidently identify and utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (4 protons) | 7.20 - 6.60 | Multiplet | - |

| NH (Indoline) | ~4.0 (broad) | Singlet | - |

| CH (Position 3) | 3.60 - 3.40 | Multiplet | - |

| CH₂ (Aminomethyl) | 3.30 - 3.10 | Multiplet | - |

| CH₂ (Position 2) | 3.20 - 2.90 | Multiplet | - |

| NH (Boc) | ~5.0 (broad) | Singlet | - |

| tert-Butyl (9 protons) | 1.45 | Singlet | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Boc) | ~156 |

| Aromatic C (quaternary) | 151, 130 |

| Aromatic CH | 127, 124, 118, 109 |

| C (tert-Butyl, quaternary) | ~79 |

| CH (Position 3) | ~45 |

| CH₂ (Aminomethyl) | ~44 |

| CH₂ (Position 2) | ~35 |

| CH₃ (tert-Butyl) | ~28 |

Rationale Behind NMR Predictions and Experimental Considerations

The predicted chemical shifts are based on the analysis of related indole and indoline structures, as well as Boc-protected amines. The aromatic protons of the indoline ring are expected to appear as a complex multiplet between 6.60 and 7.20 ppm. The protons on the five-membered ring and the aminomethyl group will likely show complex splitting patterns due to their diastereotopicity and coupling with each other. The broad singlets for the NH protons are due to quadrupole broadening and potential hydrogen exchange. The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protector.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning the proton and carbon signals, especially for the complex aliphatic region.

Visualizing NMR Correlations

The following diagram illustrates the key predicted correlations in the this compound molecule.

Caption: Predicted ¹H-¹H COSY correlations in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds, the C=O of the carbamate, and the aromatic ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indoline) | 3400 - 3300 | Medium |

| N-H Stretch (Carbamate) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Carbamate) | 1710 - 1680 | Strong |

| N-H Bend (Amine/Amide) | 1650 - 1550 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

Interpretation of the IR Spectrum

The presence of two distinct N-H stretching bands would confirm the presence of both the indoline and the carbamate N-H groups. The most prominent peak in the spectrum is expected to be the strong C=O stretch of the Boc group's carbamate, typically appearing around 1690 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, and the aliphatic C-H stretches will be just below 3000 cm⁻¹. The appearance of a peak around 1527 cm⁻¹ (ν CO-NH) would be characteristic of a secondary amide, further confirming the Boc-protected amine.[1]

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Molecular Weight: 248.32 g/mol

-

Predicted [M+H]⁺: 249.15

-

Predicted [M+Na]⁺: 271.13

Expected Fragmentation Pattern

Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 249.15 should be readily observed. Key fragmentation pathways would likely involve the loss of the Boc group or parts of it:

-

Loss of tert-butyl group (-57 Da): A fragment at m/z 192.10 corresponding to the loss of C₄H₉.

-

Loss of isobutylene (-56 Da): A fragment at m/z 193.10 from the loss of C₄H₈.

-

Loss of the entire Boc group (-101 Da): A fragment at m/z 148.09 corresponding to the 3-(aminomethyl)indoline cation.

The fragmentation of the indole core itself can also occur, though it is generally more stable.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

Visualizing the Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a synthetic compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, is essential for its unambiguous identification and quality control. This guide provides a robust predictive framework for the expected spectral data, grounded in the fundamental principles of spectroscopy and comparison with related molecular structures. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

Biological activity of 3-(Boc-aminomethyl)indoline derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(Boc-aminomethyl)indoline Derivatives

Executive Summary

The indoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Functionalization at the C3 position, in particular, has yielded derivatives with significant therapeutic potential.[3] This guide focuses on a specific, highly versatile subclass: this compound derivatives. The introduction of the tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the C3 position serves two critical functions. First, it acts as a crucial pharmacophoric element in its own right; second, it provides a stable, yet readily cleavable, synthetic handle for extensive chemical elaboration. We will explore the synthesis, diverse biological activities—ranging from oncology to anti-inflammatory applications—and the critical structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Part 1: The this compound Scaffold: A Strategic Overview

The strategic value of the indoline framework lies in its rigid, bicyclic structure which can effectively orient substituents into three-dimensional space to interact with biological targets. The C3 position is often a focal point for modification due to its electronic properties and accessibility.

The 3-(Boc-aminomethyl) moiety is more than a simple substituent; it is a carefully chosen synthetic tool. The Boc group offers robust protection to the primary amine during multi-step syntheses, resisting a wide range of reagents. Its facile removal under acidic conditions (e.g., trifluoroacetic acid) unmasks the primary amine, which can then be functionalized to generate extensive libraries of amides, sulfonamides, or other derivatives for SAR studies.[4] This modularity is paramount in modern drug discovery.

Part 2: General Synthesis and Methodological Rationale

The synthesis of this compound derivatives is a multi-step process that requires precise control over protecting groups and reaction conditions. The following protocol outlines a representative pathway, emphasizing the rationale behind key steps.

Experimental Protocol: Synthesis of a 1-Acyl-3-(Boc-aminomethyl)indoline Derivative

This protocol is adapted from methodologies used in the synthesis of anti-inflammatory indoline derivatives.[4]

-

Step 1: N-Acylation of Indoline.

-

Procedure: To a solution of 5-methylindoline-2,3-dione in a suitable solvent (e.g., THF), add a stoichiometric amount of an acylating agent (e.g., cyclohexanecarbonyl chloride) and a non-nucleophilic base (e.g., K₂CO₃).[5] Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Causality: The N-acylation step is critical for introducing a key binding element and modulating the electronic properties of the indoline core. The choice of acyl group can significantly impact target affinity and selectivity.

-

-

Step 2: Introduction of the C3-Moiety.

-

Procedure: The N-acylated intermediate is reacted with a reagent like tert-butyl (3-aminopropyl)carbamate in the presence of mercaptoacetic acid.[4] This one-pot reaction constructs the initial C3-substituted scaffold.

-

Causality: This step establishes the core structure. Using the pre-Boc-protected amine prevents unwanted side reactions and ensures the aminomethyl group is correctly installed.

-

-

Step 3: Final Elaboration (Example: Boc Deprotection and Coupling).

-

Procedure: The Boc-protected intermediate is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.[4] The resulting free amine is then coupled with a desired acid chloride (e.g., 2,3,4,5,6-pentafluorobenzoyl chloride) in the presence of a coupling agent to yield the final derivative.[4]

-

Causality: This final, modular step is where chemical diversity is generated. The deprotection unmasks the nucleophilic amine, allowing for the introduction of various substituents to probe the target's binding pocket and optimize pharmacological properties.

-

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Keystone Building Block for Modern Heterocyclic Chemistry: A Technical Guide to 3-(Boc-aminomethyl)indoline

Abstract

The indoline scaffold is a cornerstone of numerous FDA-approved drugs and biologically active natural products, prized for its rigid, three-dimensional structure and rich chemical reactivity.[1] This guide introduces 3-(Boc-aminomethyl)indoline (tert-butyl (indolin-3-ylmethyl)carbamate) as a versatile and strategically designed building block for the synthesis of novel and complex heterocyclic systems. The strategic placement of a Boc-protected primary amine at the C3 position unlocks a wealth of synthetic possibilities, enabling access to diverse molecular architectures such as spirocyclic indolines and fused polyheterocyclic systems. We will provide field-proven insights into its synthesis, mechanistic rationale for its application, and detailed, self-validating protocols for its use in constructing high-value heterocyclic cores relevant to drug discovery and development.

The Strategic Advantage of the this compound Scaffold

The indoline nucleus is a privileged structure in medicinal chemistry. Its non-planar, saturated heterocyclic core provides a defined three-dimensional vector for substituents, which is critical for precise interactions with biological targets.[1] Direct functionalization of the indoline core, however, can be challenging and often requires complex directing-group strategies to achieve regioselectivity.[2][3][4]

The building block This compound (Figure 1) circumvents many of these challenges by incorporating several key features:

-

Pre-installed C3 Functionality: The aminomethyl group is positioned at the C3 carbon, a common site for substitution in bioactive indolines and a key position for creating spirocyclic systems.

-

Orthogonal Protection Strategy: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is stable under a wide range of reaction conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is crucial for sequential reaction planning.

-

Latent Nucleophilicity: Upon Boc deprotection, the primary amine becomes a potent nucleophile, poised for intramolecular or intermolecular reactions.

-

Chiral Potential: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, which is of paramount importance in modern drug development.

This combination of features makes this compound an ideal precursor for constructing complex heterocyclic systems through reactions such as the Pictet-Spengler condensation and multicomponent spirocyclizations.

Figure 1: Structure of this compound

Caption: The core structure of the versatile building block.

Synthesis of the Building Block: A Validated Protocol

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential for analogue synthesis. A common and reliable route involves the reduction of an indole precursor followed by protection of the resulting amine. The following protocol is a robust, lab-scale procedure.

Synthetic Workflow

The synthesis is a straightforward two-step process starting from readily available indole-3-carbonitrile.

Caption: Two-step synthesis of the target building block.

Detailed Experimental Protocol

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indoline

-

Rationale: This step reduces both the nitrile and the indole double bond. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation over Raney Nickel can be employed. The choice depends on available equipment and safety considerations. Catalytic hydrogenation is often preferred for its milder conditions and scalability.

-

Procedure (Catalytic Hydrogenation):

-

To a high-pressure hydrogenation vessel, add indole-3-carbonitrile (14.2 g, 100 mmol) and Raney Nickel (approx. 1.5 g, slurry in water).

-

Add methanol or ethanol (200 mL) as the solvent.

-

Seal the vessel and purge with nitrogen gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indoline as an oil, which is used directly in the next step.

-

Step 2: Boc Protection of 3-(Aminomethyl)indoline

-

Rationale: The crude amine is protected with di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (Et₃N) or another non-nucleophilic base is used to scavenge the acid byproduct. Dichloromethane (DCM) is an excellent solvent for this reaction.

-

Procedure:

-

Dissolve the crude 3-(aminomethyl)indoline (approx. 100 mmol) in DCM (250 mL) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (15.3 mL, 110 mmol, 1.1 eq) to the solution.

-

Add a solution of (Boc)₂O (22.9 g, 105 mmol, 1.05 eq) in DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting amine.

-

Wash the reaction mixture sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford This compound as a white to off-white solid.

-

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₂₀N₂O₂[5] |

| Molecular Weight | 248.32 g/mol [5] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-6.60 (m, 4H, Ar-H), 4.80 (br s, 1H, Boc-NH), 3.65-3.55 (m, 1H, C3-H), 3.40-3.20 (m, 4H, CH₂-NH & Indoline-NH & C2-H), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.0, 151.0, 130.5, 127.8, 125.0, 118.9, 109.8, 79.5, 47.0, 45.5, 42.0, 28.4 |

| CAS Number | 1000932-73-9[5] |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Application I: Pictet-Spengler Type Reactions for Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation between a β-arylethylamine and a carbonyl compound to form tetrahydroisoquinolines or, in the case of tryptamine derivatives, tetrahydro-β-carbolines.[1][6][7] By using 3-(aminomethyl)indoline (generated in situ from its Boc-protected precursor), we can create a novel class of fused indoline-piperidine systems, which are valuable scaffolds in medicinal chemistry.

Reaction Mechanism

The reaction proceeds via a well-established pathway.[6]

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Combinatorial synthesis of spiro[indoline-3,2′-pyrrole] derivatives via a three-component reaction under catalyst-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

Discovery and Synthesis of Functionalized Indoline Scaffolds: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The indoline scaffold, a saturated analog of indole, represents a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its three-dimensional structure provides a distinct advantage for stereospecific interactions with biological targets, leading to enhanced potency and selectivity.[3][4] This guide offers a comprehensive exploration of the synthetic strategies employed to access and functionalize the indoline core. We will delve into foundational methodologies, including the reduction of indoles and reductive cyclizations, before transitioning to modern, state-of-the-art techniques such as transition-metal-catalyzed C-H functionalization and asymmetric organocatalysis. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of various methods are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their programs.

Chapter 1: The Indoline Scaffold: A Privileged Core in Drug Discovery

The indoline nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities.[5][6] Unlike the planar indole ring, the sp³-hybridized centers at the C2 and C3 positions of indoline introduce a conformational flexibility and stereochemical complexity that is highly sought after in modern drug design.[7] This structural feature allows for precise spatial orientation of substituents, enabling optimized interactions with the chiral environments of enzyme active sites and receptors.

Many FDA-approved drugs and clinical candidates incorporate the indoline framework, highlighting its therapeutic relevance.[8][9] For instance, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, while the selective α1A-adrenoceptor antagonist Silodosin, used for benign prostatic hyperplasia, features a functionalized indoline core.[5][8][10] The development of these and other agents underscores the importance of robust and versatile synthetic methods to access novel, functionally diverse indoline derivatives.[1][11]

Chapter 2: Foundational Synthetic Strategies for the Indoline Core

The construction of the basic indoline ring system can be achieved through several classical and reliable methods. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Reduction of Indole Derivatives

The most direct route to the indoline scaffold is the dearomatization of a corresponding indole precursor. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃). The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and avoiding over-reduction or side reactions.

-

Transfer Hydrogenation: For substrates sensitive to high pressures of H₂, transfer hydrogenation offers a milder alternative. This technique uses a hydrogen donor molecule, such as Hantzsch esters or ammonium formate, in the presence of a catalyst. A significant advancement is the use of chiral Brønsted acids to catalyze the enantioselective transfer hydrogenation of 3H-indoles, providing optically active indolines with high enantioselectivities without the need for transition metals.[12][13][14]

Reductive Cyclization of Nitroarenes

Reductive cyclization provides a powerful method for constructing the indoline ring from acyclic precursors. The Cadogan-Sundberg reaction, for instance, involves the deoxygenative cyclization of o-nitrostyrenes or related compounds, often using trivalent phosphorus reagents like triethyl phosphite.[15]

More contemporary approaches utilize transition metals like iron (Fe) in acidic media (e.g., Fe/HCl) to facilitate a cascade reaction involving the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.[16][17] This one-pot procedure is highly efficient for generating polycyclic indoline systems.[16] Phenyl formate has also been explored as a carbon monoxide (CO) surrogate in palladium-catalyzed reductive cyclizations of nitrostyrenes, offering an alternative to handling pressurized CO gas.[18][19]

The Fischer Indole Synthesis and its Variants

While primarily known for producing indoles, the Fischer Indole Synthesis can be adapted to yield indolines. The classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[20][21][22][23] The mechanism proceeds through a[24][24]-sigmatropic rearrangement.[21] By carefully selecting the substrate and reaction conditions, or by intercepting intermediates, the reaction can be guided towards indoline products. For example, an interrupted Fischer indolization has been used to generate fused indoline structures.[20]

Chapter 3: Modern and Asymmetric Synthetic Methodologies

Recent advances in catalysis have opened new avenues for synthesizing complex and chiral indoline scaffolds with high efficiency and selectivity.

Transition-Metal-Catalyzed Cyclizations

Palladium catalysis is a dominant force in modern organic synthesis and has been extensively applied to indoline construction.[25] Intramolecular C-H amination of phenethylamine derivatives, where a C(sp²)-H bond is activated and cyclized onto a tethered nitrogen atom, is a particularly elegant strategy.[14] These reactions often feature high functional group tolerance and can be performed under relatively mild conditions. Similarly, nickel/photoredox dual catalysis has enabled the synthesis of 3-substituted indolines from iodoacetanilides and alkenes.[14]

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free approach to chiral indolines. Asymmetric intramolecular Michael additions, catalyzed by primary amines derived from cinchona alkaloids, have been successfully developed to synthesize 2,3-disubstituted indolines.[7][26] This methodology allows for the controlled formation of either cis or trans diastereomers with excellent enantioselectivities, depending on the nature of the Michael acceptor.[26]

Chapter 4: Site-Selective Functionalization of the Indoline Scaffold

The true value of the indoline scaffold in drug discovery lies in the ability to precisely install functional groups at various positions. This allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Key sites for the functionalization of the indoline scaffold.

N1-Functionalization

The nitrogen atom of the indoline ring is a common site for modification. Standard N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation reactions are routinely employed to introduce a wide variety of substituents. These modifications can modulate the scaffold's physicochemical properties, such as lipophilicity and basicity, and can also serve to introduce directing groups for subsequent C-H functionalization steps.[27]

C2 and C3-Functionalization

The C2 and C3 positions are critical for building molecular complexity and introducing stereocenters.

-

Dearomative Addition to Indoles: One powerful strategy involves the dearomative nucleophilic addition to N-protected indoles. Photoinduced reactions using organic photoredox catalysts can furnish 2-substituted indolines under mild, transition-metal-free conditions.[28]

-

Cycloaddition Reactions: Formal [3+2] and [4+2] cycloadditions of indoles with reagents like 1,2-diaza-1,3-dienes can produce polycyclic fused indoline scaffolds.[3][29][30] The reaction pathway can often be controlled by the substrate's substitution pattern, leading to divergent synthesis of different frameworks from a single catalyst system.[3]

Benzene Ring (C4-C7) Functionalization

Functionalizing the benzenoid ring of the indoline core is challenging due to the similar reactivity of the C4, C5, C6, and C7 C-H bonds.[31][32] The predominant strategy to achieve site-selectivity is the use of a directing group (DG) attached to the indoline nitrogen.[33][34]

-

Directing Group Strategy: By installing a specific DG, a transition metal catalyst (commonly palladium) can be directed to a specific ortho C-H bond. For example, a P(O)tBu₂ group can direct C-H arylation to the C7 position.[33] By modifying the directing group and the catalyst system, it is possible to selectively functionalize other positions, such as C4, C5, and C6, providing access to otherwise unattainable substitution patterns.[32][34]

Chapter 5: Experimental Protocols and Method Comparison

To provide practical, actionable insights, this section details representative experimental protocols and presents a comparative summary of key synthetic methods.

Protocol 1: Asymmetric Synthesis of an Indoline via Organocatalytic Transfer Hydrogenation

This protocol is adapted from the Brønsted acid-catalyzed reduction of 3H-indoles developed by Rueping et al.[12][13]

Rationale: This method is chosen for its metal-free conditions, mildness, and ability to generate highly enantioenriched products, which is critical for pharmaceutical applications. The Hantzsch ester serves as a safe and convenient hydrogen source.

-

Materials:

-

2-Phenyl-3H-indole (1 equiv.)

-

Hantzsch Ester (1.2 equiv.)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP, (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1-5 mol%)

-

Toluene, anhydrous

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the 2-phenyl-3H-indole and the chiral phosphoric acid catalyst.

-

Add anhydrous toluene via syringe to dissolve the solids.

-

Add the Hantzsch ester to the solution.

-

Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the optically active 2-phenylindoline.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

This protocol is a generalized procedure based on strategies for palladium-catalyzed C-H activation.[14]

Rationale: This C-H activation approach represents an atom-economical and modular route to indolines from simple N-protected phenethylamines, avoiding the need for pre-functionalized starting materials like aryl halides.

-

Materials:

-

N-(2-pyridinesulfonyl)-2-phenylethylamine substrate (1 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

-

Phenyliodine diacetate [PhI(OAc)₂] (1.2-1.5 equiv.)

-

Acetic Acid (Solvent)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected phenethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

-

Add acetic acid as the solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired indoline product.

-

Comparative Summary of Synthetic Methods

| Method | Key Features | Advantages | Disadvantages |

| Indole Reduction | Dearomatization of indoles.[12][13] | Direct, often high-yielding. Asymmetric variants exist. | Requires indole precursor; may require high pressure H₂. |

| Reductive Cyclization | Building the ring from acyclic precursors.[16][17] | Good for polycyclic systems; uses simple starting materials. | May require harsh reagents (e.g., strong acids, high temps). |

| Pd-Catalyzed C-H Amination | Intramolecular cyclization via C-H activation.[14] | High atom economy; excellent functional group tolerance. | Requires directing group; catalyst cost and removal can be an issue. |

| Organocatalytic Cyclization | Metal-free, asymmetric Michael additions.[7][26] | Access to chiral 2,3-disubstituted indolines; mild conditions. | Substrate scope can be limited; catalyst loading may be higher. |

Chapter 6: Conclusion and Future Outlook

The synthesis of functionalized indoline scaffolds has evolved significantly, moving from classical reduction and cyclization reactions to highly sophisticated catalytic methodologies. Modern techniques centered on transition-metal catalysis and organocatalysis now provide unprecedented control over selectivity—be it site-selectivity in C-H functionalization or enantioselectivity in the formation of chiral centers.

The ongoing demand for novel therapeutics will continue to drive innovation in this field.[5][35] Future efforts will likely focus on:

-

Developing more sustainable methods: Utilizing earth-abundant metal catalysts (e.g., iron, copper) or metal-free approaches like photoredox and electrocatalysis to reduce cost and environmental impact.[16][36]

-

Late-stage functionalization: Creating new reactions capable of modifying complex, drug-like molecules at a late stage in the synthesis, enabling rapid generation of compound libraries for screening.[27]

-

Expanding asymmetric catalysis: Designing new catalysts to access all possible stereoisomers of polysubstituted indolines with high fidelity.

By mastering the synthetic toolbox detailed in this guide, researchers and drug development professionals are well-positioned to design and construct the next generation of innovative, indoline-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. purkh.com [purkh.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indoline synthesis [organic-chemistry.org]

- 15. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]

- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 17. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. mdpi.com [mdpi.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. jk-sci.com [jk-sci.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Late-Stage N‑Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch | Semantic Scholar [semanticscholar.org]

- 31. soc.chim.it [soc.chim.it]

- 32. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(Boc-aminomethyl)indoline: A Detailed Protocol for Researchers

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a valuable framework for the design of potent and selective ligands for a variety of biological targets. Specifically, 3-substituted indolines, such as 3-(Boc-aminomethyl)indoline, serve as crucial building blocks in the synthesis of complex molecules with therapeutic potential. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle, enabling the selective functionalization of the aminomethyl side chain in subsequent synthetic steps.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, indole-3-carboxaldehyde. The described methodology is based on a robust and scalable three-step sequence involving a reductive amination, catalytic hydrogenation, and subsequent Boc-protection. Each step has been optimized to ensure high yields and purity, with detailed explanations of the underlying chemical principles and experimental considerations.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, as illustrated below. This pathway was designed for its efficiency and reliance on well-established chemical transformations.

Purification of 3-(Boc-aminomethyl)indoline by column chromatography

An In-Depth Guide to the Purification of 3-(Boc-aminomethyl)indoline by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical candidates. While its synthesis is well-documented, its purification presents a common yet significant challenge for researchers. The presence of a basic secondary amine within the indoline ring can lead to undesirable interactions with the acidic surface of standard silica gel, resulting in poor separation, band tailing, and potential yield loss. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. We will delve into the causality behind the experimental choices, from systematic mobile phase development using Thin-Layer Chromatography (TLC) to the critical role of a basic modifier in achieving high purity and yield. This guide is designed to empower researchers, scientists, and drug development professionals with a robust, self-validating methodology.

Introduction: The Chromatographic Challenge

The successful isolation of a target molecule is as critical as its synthesis. In the case of this compound (Figure 1), the molecular architecture presents a distinct purification hurdle.

-

Structure and Polarity : The molecule possesses a moderately polar indoline head and a less polar tail containing the tert-butyloxycarbonyl (Boc) protecting group. This structure makes it amenable to normal-phase chromatography.

-

The Basicity Factor : The indoline ring contains a secondary amine (pKa ≈ 4-5). This basic nitrogen can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1][2] This acid-base interaction can cause the compound to streak or "tail" down the column, leading to broad peaks and co-elution with impurities.[3]

To overcome this, our protocol incorporates a small amount of a competing base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the active acidic sites on the silica, allowing the target compound to elute symmetrically and enabling a high-resolution separation.[2][4]

Figure 1: Structure of this compound

-

IUPAC Name: tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate[]

-

CAS Number: 1000932-73-9[]

-

Molecular Formula: C₁₄H₂₀N₂O₂[]

-

Molecular Weight: 248.32 g/mol []

Materials and Equipment

Proper preparation is essential for a successful purification. All reagents should be of ACS grade or higher, and solvents should be HPLC grade to minimize impurities.

| Category | Item | Specifications / Notes |

| Chemicals & Reagents | Crude this compound | Synthesized in-house or sourced commercially. |

| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm particle size). | |

| n-Hexane | Non-polar mobile phase component. | |

| Ethyl Acetate (EtOAc) | Polar mobile phase component. | |

| Dichloromethane (DCM) | For sample loading. | |

| Triethylamine (TEA) | Basic modifier, ≥99.5% purity. | |

| TLC Plates | Silica gel 60 F₂₅₄, aluminum-backed. | |

| TLC Visualization Stain | Potassium permanganate (KMnO₄) stain. | |

| Equipment | Automated Flash Chromatography System | (e.g., Teledyne ISCO, Biotage) or manual glass column setup. |

| Glass Column (if manual) | Appropriate size for the scale of purification (typically 20-50x sample weight).[1] | |

| TLC Developing Tank | With a tight-fitting lid. | |

| UV Lamp | For visualizing TLC plates at 254 nm. | |

| Rotary Evaporator | For solvent removal post-purification. | |

| Standard Laboratory Glassware | Beakers, flasks, graduated cylinders, pipettes. | |

| Sample Vials / Test Tubes | For fraction collection. |

Protocol Part I: Method Development via Thin-Layer Chromatography (TLC)

Principle of Causality: Before committing a valuable crude sample to a large-scale column, we must first determine the optimal mobile phase composition. TLC serves as a rapid and material-sparing microcosm of column chromatography.[1][3] Our goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which provides the best balance for effective separation on a column.[3]

Step-by-Step TLC Protocol:

-

Prepare TLC Samples:

-

Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a ~1-2 mg/mL solution.

-

Prepare a similar solution of your starting material, if available, for comparison.

-

-

Prepare Eluent Systems: In separate, sealed TLC tanks or beakers with watch glasses, prepare ~5-10 mL of different eluent systems. Allow the tanks to saturate with solvent vapor for at least 10 minutes.

-

System A (Baseline): 70:30 Hexane:EtOAc

-

System B (Optimized): 70:30:1 Hexane:EtOAc:TEA

-

System C (Alternative): 50:50 Hexane:EtOAc

-

System D (Optimized): 50:50:1 Hexane:EtOAc:TEA

-

-

Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture solution onto the baseline of four separate TLC plates. Make the spots small and concise.

-

Develop the Plates: Place one plate in each prepared tank. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize and Analyze:

-

Remove the plates and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. The indoline ring is UV-active.

-

Stain the plates with potassium permanganate. The Boc group and indoline nitrogen are susceptible to oxidation and will appear as yellow/brown spots on a purple background.

-

Calculate the Rf value for your target compound in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

-

Interpreting the Results:

The results in Table 2 clearly demonstrate the impact of the TEA modifier.

| System | Eluent Composition | Observed Rf of Product | Spot Shape | Analysis |

| A | 70:30 Hexane:EtOAc | ~0.25 | Streaking / Tailing | The acidic silica causes the basic amine to tail, indicating poor chromatographic behavior.[3][4] |

| B | 70:30:1 Hexane:EtOAc:TEA | ~0.35 | Tight, round spot | Optimal. The TEA passivates the silica, resulting in a symmetrical spot and an ideal Rf for column separation. |

| C | 50:50 Hexane:EtOAc | ~0.50 | Moderate Tailing | Higher polarity increases the Rf, but tailing persists without the modifier. |

| D | 50:50:1 Hexane:EtOAc:TEA | ~0.60 | Tight, round spot | The Rf is too high. The compound will elute too quickly from the column, leading to poor separation from non-polar impurities. |

Protocol Part II: Preparative Flash Column Chromatography

This protocol assumes the use of an automated flash system but can be adapted for a manual glass column setup. We will purify 1 gram of crude material as an example.

Step-by-Step Purification Protocol:

-

Column Selection and Equilibration:

-

Select a silica gel cartridge appropriate for your sample size (e.g., a 40 g silica cartridge for a 1 g crude sample).

-

Equilibrate the column with the initial mobile phase (100% Hexane with 1% TEA) for at least 3-4 column volumes (CVs). The presence of TEA in the equilibration phase is critical.

-

-

Sample Preparation and Loading:

-

Wet Loading (Recommended for this compound): Dissolve the 1 g of crude this compound in a minimal amount of DCM (~2-3 mL).

-

Draw the dissolved sample into a syringe and inject it into the system's sample loop or directly onto the top of the column bed, just below the top layer of sand/frit.

-

Dry Loading (Alternative): If the sample is not fully soluble in a small volume, dissolve it in a larger volume of DCM, add ~2-3 g of silica gel, and evaporate the solvent to dryness on a rotary evaporator to create a free-flowing powder. Load this powder into an empty solid-load cartridge and place it in-line before the main column.[3]

-

-

Elution and Fraction Collection:

-

Begin the elution using the parameters determined from the TLC analysis. A gradient elution is often most effective for separating the product from both less polar and more polar impurities.

-

Elution Method:

-

Solvent A: Hexane + 1% TEA

-

Solvent B: Ethyl Acetate + 1% TEA

-

Gradient:

-

0-2 CVs: Hold at 0% B (isocratic wash with Hexane/TEA).

-

2-15 CVs: Linear gradient from 0% to 40% B.

-

15-20 CVs: Hold at 40% B (to elute the product).

-

20-25 CVs: Linear gradient from 40% to 100% B (to wash off highly polar impurities).

-

-

-